molecular formula C11H15N3O2 B2602845 N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide CAS No. 930395-81-6

N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide

Cat. No.: B2602845
CAS No.: 930395-81-6
M. Wt: 221.26
InChI Key: RWJCHFUFXBULGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within the benzamide class are of significant interest in medicinal chemistry and are frequently investigated as key intermediates or scaffolds for the synthesis of novel bioactive molecules . For instance, related 2-aminobenzamide derivatives have been explored in scientific studies for their potential antimicrobial properties, demonstrating the value of this chemical class in developing new therapeutic agents . Researchers may utilize this compound as a building block in organic synthesis or as a precursor for generating compound libraries for high-throughput screening. It is strictly for use in a controlled laboratory environment by qualified professionals. This product is not for diagnostic or therapeutic use and is absolutely not intended for human consumption. Handling should adhere to all applicable safety protocols, including the use of appropriate personal protective equipment (PPE). Please refer to the safety data sheet for specific handling and disposal guidelines.

Properties

IUPAC Name

N-methyl-2-[[2-(methylamino)-2-oxoethyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-10(15)7-14-9-6-4-3-5-8(9)11(16)13-2/h3-6,14H,7H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJCHFUFXBULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC1=CC=CC=C1C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-aminobenzamide with methyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzoic acid, while reduction may produce N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzylamine .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Typically involves commercially available amines and carbamoyl chlorides.
  • Methodology : The synthesis may include steps such as acylation, amination, and purification through chromatography.

Biological Activities

The biological activities of N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide have been explored in various studies, indicating its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma).
  • Results : Compounds showed moderate to significant activity, with some achieving IC50 values in the low micromolar range, indicating potential as anticancer agents .

Protein-Protein Interaction Inhibition

Research has identified this compound as a candidate for inhibiting protein-protein interactions (PPIs), particularly in the context of Hsp90–Cdc37 interactions. This inhibition could lead to the development of novel treatments for diseases where such interactions play a critical role, including cancer .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cancer Treatment : Due to its anticancer properties, it may be formulated into drugs targeting specific types of cancer.
  • Neuropsychiatric Disorders : Its potential role as a PET radioligand for imaging brain receptors suggests applications in neuropsychiatric research .
  • COVID-19 Research : Investigations into multi-drug therapies for COVID-19 have highlighted the compound's ability to disrupt critical viral interactions, offering insights into its potential as an antiviral agent .

Data Tables

Application Area Description References
Anticancer ActivityCytotoxicity against K-562 and MCF-7 cell lines
Protein-Protein InteractionsInhibition of Hsp90–Cdc37 interactions
Neuropsychiatric ImagingPotential use as a PET radioligand
COVID-19 TherapeuticsDisruption of viral protein interactions

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the cytotoxic effects of this compound derivatives on multiple cancer cell lines.
    • Results indicated that modifications to the compound's structure significantly impacted its efficacy against specific cancer types.
  • Neuroimaging Research :
    • In research aimed at developing PET radioligands for neuroimaging, derivatives of this compound were synthesized and tested for binding affinity to mGluR1 receptors.
    • High brain uptake in animal models was observed, supporting further exploration in human studies .

Mechanism of Action

The mechanism of action of N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The nitro group in N-{[(4-nitrophenyl)amino]methyl}benzamide increases electron-withdrawing properties, enhancing reactivity in electrophilic substitutions . The disulfide bridge in N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide introduces redox-sensitive properties, which are absent in the target compound .
  • Applications :

    • N,O-bidentate directing groups (e.g., in ) are pivotal in catalysis, whereas carbamothioyl derivatives (e.g., ) show antibacterial activity. The target compound’s lack of a nitro or sulfur-containing group may limit its utility in these specific applications but could favor pharmacokinetic stability.

Physicochemical Properties

  • Solubility : Nitro-substituted analogs (e.g., ) exhibit lower aqueous solubility compared to hydroxyl-containing derivatives (e.g., ). The methylcarbamoyl group in the target compound may balance lipophilicity and solubility.
  • Crystallinity : X-ray studies on 4-bromo-N-(2-nitrophenyl)benzamide reveal planar benzamide cores with intermolecular hydrogen bonding, a feature likely shared by the target compound .

Biological Activity

N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the class of carbamate derivatives, characterized by the presence of a methylcarbamoyl group attached to a benzamide structure. The molecular formula is C11_{11}H14_{14}N2_{2}O2_{2}, and it exhibits properties typical of amide compounds, including solubility in organic solvents and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This compound may function as an inhibitor or modulator in various biochemical pathways, particularly those involving acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.

Enzyme Inhibition Studies

Recent studies have shown that derivatives of carbamate compounds can exhibit varying degrees of inhibition against AChE and BChE. For instance, certain analogs demonstrated IC50_{50} values ranging from 1.60 µM to 311.0 µM, indicating their potential as therapeutic agents for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies revealed that this compound could inhibit the proliferation of hematological and solid tumor cells, showing moderate to significant activity compared to established anticancer drugs like imatinib and nilotinib .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundK562 (CML)25
This compoundMCF-7 (Breast)30
This compoundHeLa (Cervical)28

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models. This property makes it a candidate for further development in treating inflammatory diseases.

Case Studies

  • Inhibition of Cholinesterases : A study focusing on the inhibition of AChE by carbamate derivatives found that certain compounds exhibited stronger inhibition than traditional drugs used for Alzheimer's treatment. This highlights the potential of this compound as a lead compound in drug development .
  • Anticancer Activity : In a comparative analysis against multiple cancer cell lines, this compound showed significant cytotoxicity, particularly against K562 cells. The results indicated that modifications in the molecular structure could enhance its potency against resistant cancer forms .

Q & A

Q. What synthetic routes are commonly employed for N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amide coupling and functional group protection/deprotection. For example:

  • Step 1 : React 2-aminobenzamide derivatives with methylcarbamoylmethyl chloride in the presence of pyridine and dichloromethane (CH₂Cl₂) under ambient conditions to form intermediates .
  • Step 2 : Use hydrogenation (e.g., Pd/C, H₂ in MeOH) or silylation (e.g., TIPSCl with Et₃N and DMAP) for selective deprotection or functionalization .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading to improve yields.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, N–H bending at ~1550 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm methyl group environments (e.g., N-methyl protons at δ 2.8–3.2 ppm) and aromatic substitution patterns .
  • Elemental Analysis : Validate purity and stoichiometry (±0.3% deviation) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is essential:

  • Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks .
  • Resolve twinning or disorder by refining against high-resolution data (e.g., d-spacing < 0.8 Å) and applying TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of electronic properties and reactivity?

  • DFT Calculations : Perform at B3LYP/6-311G(d,p) level to optimize geometry and compare with experimental SCXRD data (e.g., RMSD < 0.02 Å for bond lengths) .
  • Reactivity Descriptors : Calculate Fukui functions to identify nucleophilic/electrophilic sites, and HOMO-LUMO gaps (e.g., ΔE = 4–5 eV) to predict charge-transfer interactions .
  • Molecular Electrostatic Potential (MEP) : Map surface potentials to visualize hydrogen-bonding propensity (e.g., negative regions near carbonyl groups) .

Q. What strategies address contradictions between experimental and computational data?

  • Scenario : Discrepancies in hydrogen-bond lengths between SCXRD and DFT.
  • Resolution :
    • Validate computational parameters (e.g., solvent effects, dispersion corrections).
    • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. N–H···O contacts) and adjust DFT constraints .

Q. How can molecular docking elucidate potential biological targets?

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., SARS-CoV-2 main protease) .
  • Protocol :
    • Prepare the ligand (compound) with GAFF force field charges.
    • Dock using AutoDock Vina with grid boxes centered on catalytic residues.
    • Validate poses via RMSD clustering (<2.0 Å) and binding affinity (ΔG < −7 kcal/mol) .

Q. What methodologies evaluate structure-activity relationships (SAR) for antibacterial applications?

  • Analog Design : Introduce substituents (e.g., halogens, methyl groups) to the benzamide core to modulate lipophilicity (logP) and membrane permeability .
  • Assays :
    • MIC Testing : Use broth microdilution (6 replicates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Statistical Analysis : Apply ANOVA with Duncan’s test (p < 0.05) to compare bioactivity across analogs .

Methodological Considerations

Q. How can researchers mitigate challenges in crystallizing this compound?

  • Crystallization Screen : Use 48-condition screens (e.g., PEG/Ion, Index HT) with varying pH (4–9).
  • Additives : Introduce co-solvents (e.g., 5% DMSO) to improve crystal morphology .

Q. What advanced techniques validate non-covalent interactions in the solid state?

  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 40% H···H, 25% C···O) using CrystalExplorer .
  • Energy Frameworks : Visualize dominant interaction energies (e.g., electrostatic vs. dispersion) to explain packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.